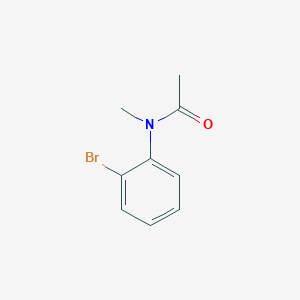

N-(2-Bromophenyl)-N-methylacetamide

Description

N-(2-Bromophenyl)-N-methylacetamide (CAS: 614-76-6), also known as 2'-bromoacetanilide, is an ortho-substituted brominated acetamide derivative. It features a methyl group attached to the acetamide nitrogen and a bromine atom at the ortho position of the phenyl ring. This compound is synthesized via reactions involving 2-bromo-N-methylaniline, as described in , yielding a colorless oil with a 95% efficiency under optimized conditions . Key spectral data include ¹H NMR (CDCl₃, 75 MHz) signals at δ 7.80 (dd, J = 8.9, 2.3 Hz) for aromatic protons and δ 3.93 (t, J = 6.8 Hz) for methylene groups adjacent to the acetamide moiety . The compound’s safety profile emphasizes precautions for inhalation exposure, consistent with brominated aromatic compounds .

Properties

IUPAC Name |

N-(2-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRGLMFMIXDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293368 | |

| Record name | N-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153704-11-1 | |

| Record name | N-(2-Bromophenyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153704-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-N-methylacetamide typically involves the bromination of aniline derivatives followed by acylation. One common method includes the reaction of 2-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

- Substituted phenylacetamides

- Oxidized or reduced derivatives

- Coupled arylacetamides

Scientific Research Applications

Chemistry

N-(2-Bromophenyl)-N-methylacetamide serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating various chemical reactions due to its reactive halogen substituent. This compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing derivatives with tailored properties .

Biology

In biological research, this compound is explored as a biochemical probe to study enzyme interactions. Its structural characteristics allow it to inhibit specific enzymes by binding to their active sites. For instance, molecular docking studies indicate potential interactions with monoacylglycerol lipase (MAGL), which plays a role in modulating endocannabinoid levels and influencing pain pathways.

Medicine

The therapeutic potential of this compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, enhancing its profile as a candidate for drug development.

Key mechanisms through which this compound exerts its effects include:

- Hydrogen Bonding : The amide group forms hydrogen bonds with amino acid residues in target proteins.

- Hydrophobic Interactions : The bromophenyl moiety increases lipophilicity, improving membrane permeability.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new compounds with specific functionalities tailored for various industrial processes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

- Antimicrobial Screening : High-throughput screening identified compounds similar to this compound that significantly inhibited Mycobacterium tuberculosis growth, with minimum inhibitory concentrations (MICs) below 20 µM.

- Structure-Activity Relationship (SAR) : Variations in halogen substitutions on aromatic rings lead to significant differences in biological activity. For example, para-bromine substitutions exhibited different pharmacological profiles compared to ortho-substituted analogs .

- Inhibition Studies : In vitro assays indicated that related compounds effectively inhibit MAGL, suggesting potential applications in pain management and anti-inflammatory therapies .

Mechanism of Action

The mechanism by which N-(2-Bromophenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Features

Key Observations :

- Ortho vs. Para Bromine : Ortho-substituted derivatives (e.g., This compound ) exhibit greater steric hindrance, affecting reaction kinetics and crystal packing .

- Electron-Donating/Withdrawing Groups: Methoxy (electron-donating) in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide increases solubility, while nitro groups (electron-withdrawing) in N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide enhance biological activity .

Key Observations :

- Catalyst Impact : Scandium(III) triflate in enables efficient C–N bond formation, achieving 78% yield for a sulfonyl-containing derivative .

- Base Sensitivity : Sodium hydride (NaH) in ensures high yields for This compound but requires anhydrous conditions .

Physicochemical and Spectral Properties

Table 3: NMR Spectral Data Highlights

Key Observations :

Key Observations :

- Biological Relevance: Nitrophenoxy and benzyl groups in enhance anticoagulant activity, likely via π-π stacking with target enzymes .

- Industrial Use : Bis-acetamide derivatives in and show 85–90% corrosion inhibition efficiency in HCl, attributed to adsorption on metal surfaces .

Biological Activity

N-(2-Bromophenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a methylacetamide moiety. This structure contributes to its interaction with various biological targets, potentially influencing its pharmacological effects.

The mechanism of action for this compound involves binding to specific molecular targets within biological systems. The bromophenyl group enhances hydrophobic interactions with proteins, while the N-methylacetamide moiety may affect binding affinity and specificity. This compound is hypothesized to modulate enzyme or receptor activities, leading to various biological outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values suggest significant potency against multi-drug resistant strains .

| Microorganism | MIC (µM) | Reference Drug MIC (µM) |

|---|---|---|

| Staphylococcus aureus | 20-40 | 4 (Ceftriaxone) |

| Escherichia coli | 40-70 | 0.1 (Ceftriaxone) |

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of this compound showed promising results against resistant bacterial strains. The derivatives were synthesized and tested for their antimicrobial efficacy, revealing that certain modifications in the chemical structure significantly enhanced their activity against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Inflammasome Inhibition

Another study focused on the compound's ability to selectively inhibit the NLRP3 inflammasome in mouse models. The results indicated a significant reduction in IL-1β levels following treatment with this compound, suggesting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Comparative Analysis

When compared to similar compounds such as N-(2-Chlorophenyl)-N-methylacetamide and N-(2-Fluorophenyl)-N-methylacetamide, this compound exhibited superior antimicrobial activity. The presence of bromine appears to enhance the compound's interaction with biological targets compared to chlorine or fluorine substitutions.

| Compound | Antimicrobial Activity | Inflammasome Inhibition |

|---|---|---|

| This compound | High | Significant |

| N-(2-Chlorophenyl)-N-methylacetamide | Moderate | Low |

| N-(2-Fluorophenyl)-N-methylacetamide | Moderate | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.